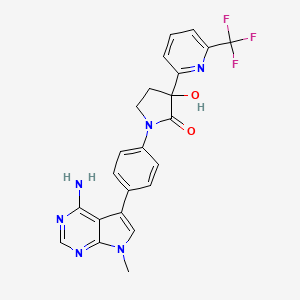
Phenylpyrrolidinone derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenylpyrrolidinone derivative 1 involves several steps. One common method includes the following steps :
Formation of Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate: This step involves the reaction of 4-phenylpyrrolidinone-2 with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Alkaline Hydrolysis: The ester formed in the previous step is subjected to alkaline hydrolysis using potassium hydroxide in a mixture of water and isopropanol to yield 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.
Formation of Potassium Salt: The acetic acid derivative is then reacted with potassium hydroxide to form the potassium salt, which is this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Phenylpyrrolidinone derivative 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
Scientific Research Applications
Phenylpyrrolidinone derivative 1 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phenylpyrrolidinone derivative 1 involves its interaction with various molecular targets and pathways:
Neurotransmitter Modulation: The compound increases serotonin levels in the brain, which is associated with its antidepressant effects.
Neuroprotection: It exhibits neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Cognitive Enhancement: The compound improves cognitive function by enhancing synaptic plasticity and neuronal communication.
Comparison with Similar Compounds
Phenylpyrrolidinone derivative 1 can be compared with other similar compounds such as:
4-Phenylpyrrolidinone-2: The parent compound, which lacks the additional functional groups present in derivative 1.
Blebbistatin: A derivative of 1-phenyl-2-pyrrolidinone that inhibits non-muscle myosin II activity.
Ampakines: Compounds that enhance cognitive function by modulating AMPA receptors.
This compound is unique due to its combination of neuroprotective, antidepressant, and cognitive-enhancing properties, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C23H19F3N6O2 |
|---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
1-[4-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-3-hydroxy-3-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H19F3N6O2/c1-31-11-15(18-19(27)28-12-29-20(18)31)13-5-7-14(8-6-13)32-10-9-22(34,21(32)33)16-3-2-4-17(30-16)23(24,25)26/h2-8,11-12,34H,9-10H2,1H3,(H2,27,28,29) |
InChI Key |
DHELRXCAKDZMKY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)N4CCC(C4=O)(C5=NC(=CC=C5)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















